molecular formula C4H7N3S B15273720 4-Ethyl-1,2,3-thiadiazol-5-amine

4-Ethyl-1,2,3-thiadiazol-5-amine

Cat. No.: B15273720
M. Wt: 129.19 g/mol
InChI Key: OSROHBMNUPNRKC-UHFFFAOYSA-N
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Description

4-Ethyl-1,2,3-thiadiazol-5-amine is a heterocyclic compound containing a thiadiazole ring, which is a five-membered ring composed of three carbon atoms, one sulfur atom, and two nitrogen atoms. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2,3-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarbodithioate with hydrazonoyl halides under acidic conditions. This reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,2,3-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethyl-1,2,3-thiadiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-1,2,3-thiadiazol-5-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-1,2,3-thiadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H7N3S

Molecular Weight

129.19 g/mol

IUPAC Name

4-ethylthiadiazol-5-amine

InChI

InChI=1S/C4H7N3S/c1-2-3-4(5)8-7-6-3/h2,5H2,1H3

InChI Key

OSROHBMNUPNRKC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SN=N1)N

Origin of Product

United States

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